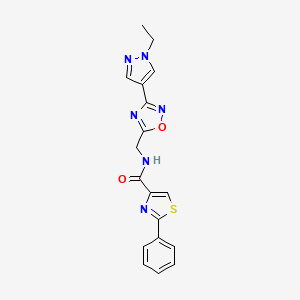

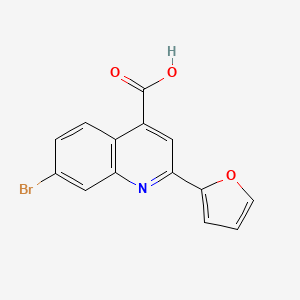

![molecular formula C21H19N3O2S B2681772 N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-36-9](/img/structure/B2681772.png)

N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazo[2,1-b][1,3,4]thiadiazole . These derivatives are known for their anti-inflammatory and analgesic activities .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones . The reactions are usually carried out under microwave activation, which offers benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of these compounds includes an imidazo[2,1-b][1,3,4]thiadiazole core, which is bioisosteric with the imidazo[2,1-b]thiazole system of Levamisole . This core is substituted at the 2 and 6 positions with various aryl groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions . The 2-amino-5-substituted-1,3,4-thiadiazoles react with the appropriate bromo ketones to form the imidazo[2,1-b][1,3,4]thiadiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents. For example, one derivative, 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, is a gray powder with a melting point of 228–230 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide represents a class of compounds with diverse applications in scientific research, primarily focused on the synthesis of novel compounds with potential biological activities. These include applications in dyeing polyester fibers with arylazothiazole disperse dyes containing selenium, exhibiting antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015). Another significant area of research involves the synthesis of imidazo[1,2-a]pyridine carboxamides as new antituberculosis agents, showcasing excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).

Antiulcer Agent Development Research into 3-substituted imidazo[1,2-a]pyridines synthesized as potential antisecretory and cytoprotective antiulcer agents highlights the exploration of these compounds in medicinal chemistry. Although some compounds demonstrated cytoprotective properties, they did not display significant antisecretory activity (Starrett et al., 1989).

Anticancer Evaluations Studies on the synthesis and anticancer evaluation of new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide have been conducted, showing promising results in vitro against various human tumor cell lines, including notable effects on ovarian cancer cell lines (Terzioğlu & Gürsoy, 2003).

Luminescence Sensing The use of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrates an innovative application in luminescence sensing of benzaldehyde, showcasing the potential of these compounds in developing new materials for fluorescence sensors (Shi et al., 2015).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is not available, it’s worth noting that imidazo[2,1-b][1,3,4]thiadiazole derivatives are generally considered to have a safer profile of side effects compared to other anti-inflammatory drugs .

Zukünftige Richtungen

The future research directions for these compounds could involve further exploration of their anti-inflammatory and analgesic activities, as well as investigation into their potential applications in treating other diseases . Additionally, the development of new synthesis methods could also be a focus of future research .

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-13-4-5-14(2)17(10-13)22-20(25)19-12-27-21-23-18(11-24(19)21)15-6-8-16(26-3)9-7-15/h4-12H,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPONGBWHNQHCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

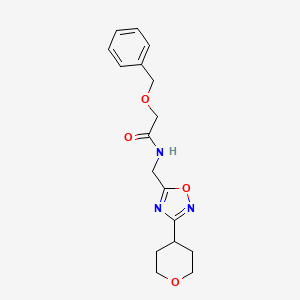

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2681696.png)

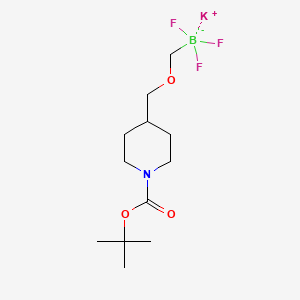

![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2681698.png)

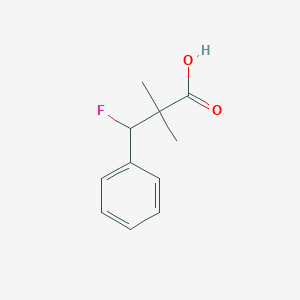

![(E)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2681700.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2681701.png)

![(2Z)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2681704.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol](/img/structure/B2681706.png)

![6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2681709.png)

![N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681711.png)